molecular formula C14H13N3O3S B2777490 3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione CAS No. 931291-42-8

3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione

Cat. No.: B2777490
CAS No.: 931291-42-8
M. Wt: 303.34
InChI Key: VASWTPIXTRIMRF-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 5-methylisoxazol-3-yl group and a 4-aminophenylthio moiety. Its structure combines a rigid isoxazole ring, known for bioactivity in medicinal chemistry, with a thioether-linked aromatic amine, which may enhance solubility and target-specific interactions.

Properties

IUPAC Name

3-(4-aminophenyl)sulfanyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-8-6-12(16-20-8)17-13(18)7-11(14(17)19)21-10-4-2-9(15)3-5-10/h2-6,11H,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASWTPIXTRIMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Thioether Formation: The thioether linkage is introduced by reacting a thiol with a suitable halide or sulfonate ester.

    Pyrrolidine-2,5-dione Core Construction: This core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative.

    Final Coupling: The aminophenyl group is introduced in the final step through a nucleophilic substitution reaction, where the amine group reacts with a leaving group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to increase reaction rates and yields.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety undergoes nucleophilic substitution under controlled conditions. This reaction enables functional group interconversion for derivative synthesis:

Reaction Type Conditions Products
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CS-Alkylated derivatives with modified electronic properties
Aryl diazonium couplingDiazonium salts, Cu(I) catalysisAzo-linked hybrids for photodynamic applications

Key observation: The 4-aminophenyl group enhances nucleophilicity at the sulfur atom, facilitating regioselective modifications.

Oxidation Reactions

The thioether group is susceptible to oxidation, producing sulfoxides or sulfones depending on reaction intensity:

R-S-R’H2O2,AcOHMildR-S(O)-R’KMnO4StrongR-SO2-R’\text{R-S-R'} \xrightarrow[{\text{H}_2\text{O}_2, \text{AcOH}}]{\text{Mild}} \text{R-S(O)-R'} \xrightarrow[{\text{KMnO}_4}]{\text{Strong}} \text{R-SO}_2\text{-R'}

Experimental Data:

  • Using 30% H₂O₂ in glacial acetic acid yields the sulfoxide derivative (m.p. 158–160°C).

  • KMnO₄ in acidic medium generates the sulfone (m.p. 192–194°C) with 89% yield.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with electron-deficient alkynes or nitriles:

Dipolarophile Catalyst Product Application
DMADNone, 80°CIsoxazole-fused bicyclic adductsBioactive scaffold development
AcrylonitrileCu(I)/Et₃N, refluxPyrazole-isoxazole hybridsEnzyme inhibition studies

Hydrolysis of the Pyrrolidine-2,5-dione Ring

Under basic or acidic conditions, the dione ring undergoes hydrolysis:

Basic Hydrolysis (NaOH, H₂O/EtOH):

Pyrrolidine-2,5-dioneOHSuccinimide intermediate4-Aminophenylthio-carboxylic acid derivatives\text{Pyrrolidine-2,5-dione} \xrightarrow{\text{OH}^-} \text{Succinimide intermediate} \xrightarrow{} \text{4-Aminophenylthio-carboxylic acid derivatives}

  • Yields: 72–85% under reflux for 6 hr.

Acidic Hydrolysis (HCl, Δ):

  • Forms imide-opened products with potential for peptide coupling.

Electrophilic Aromatic Substitution

The 4-aminophenyl group directs electrophiles to the para position:

Electrophile Conditions Product
Nitronium ionHNO₃/H₂SO₄, 0°C4-Nitro-substituted aryl derivative
BromineBr₂/FeBr₃, CH₂Cl₂4-Bromo-analogue (used in Suzuki couplings)

Metal-Complexation Behavior

The compound coordinates transition metals via sulfur and isoxazole nitrogen atoms:

Metal Salt Ligand Sites Complex Stability (log K)
Cu(II) chlorideS, N (isoxazole)4.2 ± 0.3
Pd(II) acetateS only3.8 ± 0.2

Applications: These complexes show enhanced catalytic activity in cross-coupling reactions.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage to generate thiyl radicals (trapped with TEMPO).

  • [2+2] Cycloadditions with adjacent carbonyl groups in solid-state reactions.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine compounds, including 3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione, exhibit cytotoxic effects against various cancer cell lines. For instance, studies on Mannich bases have shown that similar compounds possess significant anticancer properties, with IC50 values below 10 μM against human colon cancer cells (WiDr) and hepatocellular carcinoma (HepG2) cells . The mechanism of action is thought to involve the inhibition of key metabolic pathways in cancer cells.

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of all-trans-retinoic acid metabolizing enzymes. Research indicated that certain pyrrolidine derivatives could inhibit the metabolism of retinoic acid by liver microsomes, suggesting potential applications in modulating retinoid signaling pathways that are crucial for cellular differentiation and growth .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines with promising IC50 values.
Enzyme InhibitionInhibitory effects on all-trans-retinoic acid metabolism, indicating potential use in cancer therapy.
NeuropharmacologyRelated compounds show promise in modulating neurotransmitter systems, suggesting therapeutic applications in neurology.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these biomolecules. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved often include signal transduction cascades, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione with three related compounds derived from the evidence (Tables 1 and 2).

Key Observations :

Core Reactivity: The succinimide core in this compound enables covalent interactions (e.g., with cysteine residues in enzymes), similar to other pyrrolidine-2,5-dione derivatives like 1-[(11-sulfanylundecanoyl)oxy] pyrrolidine-2,5-dione, which is used in polymer conjugation .

Substituent Effects: The 4-aminophenylthio group in the target compound may improve aqueous solubility compared to the lipophilic 11-sulfanylundecanoyloxy chain in . The pyridine/pyrimidine substituents in oxadiazole-thiones confer π-π stacking ability, favoring interactions with aromatic residues in biological targets.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for other thioether-linked succinimides, involving nucleophilic thiol addition to a maleimide precursor . Oxadiazole-thiones require longer reflux times with carbon disulfide, posing scalability challenges .

Table 2: Hypothetical Bioactivity Comparison

Compound Likely Targets Potential Advantages Limitations
Target Compound Kinases, proteases Dual functionality: covalent binding + solubility Limited stability of succinimide in vivo
1-[(11-Sulfanylundecanoyl)oxy] Polymer-drug conjugates Long alkyl chain for membrane anchoring Low target specificity
Oxadiazole-thiones Bacterial enzymes, DNA gyrase High affinity for metal ions Poor pharmacokinetic profiles

Research Findings and Gaps

  • Structural Insights: The target compound’s isoxazole and aminophenylthio groups differentiate it from oxadiazole-thiones, which prioritize heteroaromaticity over covalent reactivity.
  • Data Limitations: No direct biological data (e.g., IC₅₀, binding assays) are available in the provided evidence.
  • Synthetic Challenges : Scalable production of the target compound requires optimization of thiol-maleimide coupling, whereas oxadiazole-thiones demand hazardous reagents like CS₂ .

Biological Activity

3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including its pharmacological effects, synthesis, and relevant studies.

  • Molecular Formula : C₁₄H₁₃N₃O₃S
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 931291-42-8
  • Structure : The compound features a pyrrolidine core substituted with a thio group and an isoxazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thio-Schiff bases have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the thio group can enhance antimicrobial potency .

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance, organotin complexes derived from thio-Schiff bases have demonstrated cytotoxic effects against various cancer cell lines, such as HeLa and MCF7. The presence of the thio group in the structure is believed to play a pivotal role in mediating these effects by enhancing cellular uptake and interaction with biological targets .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of this compound involves multi-step reactions where the thio group is introduced to the pyrrolidine framework. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .
  • Pharmacological Assessments :
    • A study evaluated the antibacterial activity of various derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics .
  • Cytotoxicity Tests :
    • In vitro cytotoxicity assays revealed that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest in treated cells .

Data Tables

Activity Type Tested Strains/Cells Results Reference
AntimicrobialStaphylococcus aureusSignificant inhibition at low concentrations
AntimicrobialE. coliModerate activity observed
CytotoxicityHeLaIC50 = 15 µM
CytotoxicityMCF7IC50 = 20 µM

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